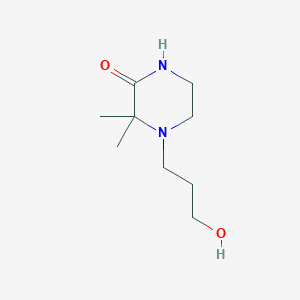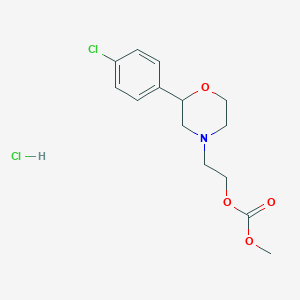
Ácido 18-(benciloxi)-18-oxooctadecanoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of optically active 3-[(benzyloxycarbonyl)oxy]-2,2-difluorotetradecanoic acids from D-glucal and methyl galactopyranoside demonstrates a method that could potentially be adapted for synthesizing 18-(Benzyloxy)-18-oxooctadecanoic acid (Shiozaki, M., & Kobayashi, Y., 1992).
Molecular Structure Analysis
X-ray crystallography studies, such as those conducted on benzoyl(hydroxyimino)acetonitrile-18-crown-6-water complexes, provide insights into molecular configurations and intermolecular interactions. These studies highlight the importance of hydrogen bonding and stacking interactions in the stabilization of molecular structures (Ponomarova, V., & Domasevitch, K. V., 2012).
Chemical Reactions and Properties
The chemical reactivity of a compound is closely related to its functional groups. For example, the reactivity of epoxyoctadecanoic acids in plant cutins and suberins demonstrates the potential for diverse chemical transformations (Holloway, P. J., & Deas, A., 1973). Furthermore, the study on the decarbonylation of multi-substituted [18F]benzaldehydes for synthesizing aromatic amino acids illustrates the transformation possibilities of similar compounds (Shen, B., et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are crucial for understanding a compound's behavior under different conditions. The mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids provide detailed information on the molecular ions and fragmentation patterns, which can be indicative of physical properties (Tulloch, A. P., 1985).
Chemical Properties Analysis
Understanding a compound's chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability, is essential for predicting its behavior in chemical reactions. Studies on the synthesis and reactivity of 18F-labeled α,α-difluoro-α-(aryloxy)acetic acids provide insight into the chemical properties and potential applications of fluorinated compounds (Khotavivattana, T., et al., 2017).
Aplicaciones Científicas De Investigación
Investigación proteómica
El ácido benciloxiacético se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto se puede utilizar en varios procesos de síntesis dentro de este campo .
Síntesis de anhídrido pivalico benciloxiacético mixto
Este compuesto se puede utilizar en la síntesis de anhídrido pivalico benciloxiacético mixto . Los anhídridos son compuestos que se forman mediante la eliminación de agua de otro compuesto, y en este caso, el ácido benciloxiacético se utiliza como material de partida .
Producción de glicolatos quirales
Los glicolatos quirales se pueden producir utilizando ácido benciloxiacético . La quiralidad es una propiedad de asimetría importante en varias ramas de la ciencia. La quiralidad de una molécula depende de su geometría y puede ser importante en campos como la bioquímica .
Síntesis de benciloxiacetato de 1,2:4,5-di-O-isopropilideno-β-D-fructopiranosilo-3-ilo
El ácido benciloxiacético se puede utilizar en la síntesis de benciloxiacetato de 1,2:4,5-di-O-isopropilideno-β-D-fructopiranosilo-3-ilo . Este compuesto podría tener aplicaciones potenciales en varias reacciones químicas .
Preparación del complejo diaquabis (benciloxiacetato)cobre (II)
Este compuesto puede actuar como ligando en la preparación del complejo diaquabis (benciloxiacetato)cobre (II) . Un ligando es un ion o molécula que se une a un átomo metálico central para formar un complejo de coordinación<a aria-label="1: This compound can act as a ligand in the preparation of diaquabis (benzyloxyacetato)copper (II) complex1" data-citationid="075146b4-df6c-2010-5849-3325c437e986-30" h="ID=SERP,5015.1" href="https://www.fishersci.com/shop/products/benzyloxyacetic-acid-95
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “18-(Benzyloxy)-18-oxooctadecanoic acid” would depend on the results of initial studies. If it showed promise as a potential drug, for example, further studies could be conducted to optimize its structure, improve its synthesis, and evaluate its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
18-oxo-18-phenylmethoxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVPERDGHHTWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650739 | |
| Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189625-51-2 | |
| Record name | 18-(Benzyloxy)-18-oxooctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-(benzyloxy)-18-oxooctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)
![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)
![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)
![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)


![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)

